Cas no 87639-85-8 (Propanamide, 3-(methylamino)-N-(phenylmethyl)-)

Propanamide, 3-(methylamino)-N-(phenylmethyl)- structure
87639-85-8 structure
Product Name:Propanamide, 3-(methylamino)-N-(phenylmethyl)-
CAS No:87639-85-8
MF:C11H16N2O
MW:192.257542610168
CID:654147
PubChem ID:10679304
Update Time:2025-04-19

Propanamide, 3-(methylamino)-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3-(methylamino)-N-(phenylmethyl)-
    • N-benzyl-3-(methylamino)propanamide
    • 87639-85-8
    • DTXSID90443381
    • SCHEMBL14754215
    • AKOS005261808
    • Inchi: 1S/C11H16N2O/c1-12-8-7-11(14)13-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14)
    • InChI Key: SHQASORMANOOJF-UHFFFAOYSA-N
    • SMILES: O=C(CCNC)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 41.1Ų
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